molecular formula C9H13N3O2 B13102084 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid

Cat. No.: B13102084
M. Wt: 195.22 g/mol
InChI Key: CUWBPFQVTFZMOE-UHFFFAOYSA-N
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Description

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethyl group at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid typically involves the condensation of 5-ethylpyrimidine-2-amine with methyl bromoacetate, followed by hydrolysis. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethyl and methylamino groups enhances its reactivity and potential for diverse applications in various fields .

Biological Activity

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a pyrimidine ring with ethyl and methylamino substitutions along with an acetic acid moiety, is classified as an amino acid derivative. Its molecular formula is C9H12N4O2C_9H_{12}N_4O_2, and it exhibits a range of biological activities that could have therapeutic implications.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are needed to elucidate the precise pathways involved.

Antitumor Activity

The compound has also shown promise in antitumor applications . Preliminary studies reveal that it may inhibit the growth of certain cancer cell lines, potentially through the modulation of signaling pathways such as NF-kB, which is crucial for tumor cell survival . The ability to interfere with these pathways positions this compound as a candidate for further development in cancer therapy.

Interaction with Biological Targets

Interaction studies suggest that this compound can bind to specific biological targets, which may include receptors involved in inflammation and immune response modulation. This binding capability could lead to diverse pharmacological effects, making it a versatile candidate for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaSimilarityUnique Features
5-EthylpyrimidineC7H8N20.85Lacks acetic acid functionality
N-MethylglycineC3H7N0.80Lacks pyrimidine structure
2-(Dimethylamino)acetic acidC4H9N0.75Different amino substitution pattern
3-Hydroxypropionic acidC3H6O30.70Lacks nitrogen functionality

The uniqueness of this compound lies in its combination of a pyrimidine structure with both amino and carboxylic functional groups, allowing for diverse chemical reactivity and potential therapeutic applications not present in the similar compounds listed above.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in clinical settings for treating resistant infections.

Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that treatment with this compound led to a significant reduction in cell viability, particularly in breast and colon cancer cell lines. Further mechanistic studies indicated that apoptosis was induced through caspase activation pathways, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-[(5-ethylpyrimidin-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C9H13N3O2/c1-3-7-4-10-9(11-5-7)12(2)6-8(13)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

CUWBPFQVTFZMOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC(=O)O

Origin of Product

United States

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